molecular formula C8H13NO B13796809 2-(Acetylmethylene)tetrahydropyridine

2-(Acetylmethylene)tetrahydropyridine

Cat. No.: B13796809
M. Wt: 139.19 g/mol
InChI Key: GQTROZSIASULKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylmethylene)tetrahydropyridine is a heterocyclic organic compound characterized by a partially saturated pyridine ring (tetrahydropyridine) with an acetylmethylene substituent at the 2-position. The acetylmethylene group consists of a methylene bridge (-CH₂-) linked to an acetyl moiety (-COCH₃), conferring unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-piperidin-2-ylidenepropan-2-one

InChI

InChI=1S/C8H13NO/c1-7(10)6-8-4-2-3-5-9-8/h6,9H,2-5H2,1H3

InChI Key

GQTROZSIASULKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CCCCN1

Origin of Product

United States

Scientific Research Applications

2-Propanone, 1-(2-piperidinylidene)-(9ci) has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(2-piperidinylidene)-(9ci) involves its interaction with molecular targets such as enzymes or receptors. The piperidinylidene group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Acetyl-1,2,3,4-tetrahydropyridine

  • Structure : Features an acetyl group (-COCH₃) at the 6-position of the tetrahydropyridine ring.
  • Applications : A key Maillard reaction product responsible for roasted, savory flavors in foods like cooked meats and baked goods .
  • Research Findings: Volatility and low odor threshold (0.06 µg/L) make it a potent flavor contributor . Synthesized via Strecker degradation pathways involving amino acids and reducing sugars .

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

  • Structure : Contains a methyl group at C1 and a phenyl group at C4.
  • Applications : Neurotoxin linked to irreversible Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra .
  • Research Findings :
    • Metabolized to MPP⁺, which inhibits mitochondrial complex I, inducing oxidative stress .
    • Used experimentally to model Parkinson’s disease in animals .

2-Acetyl-1-pyrroline

  • Structure : A pyrroline ring (5-membered, unsaturated) with an acetyl group at C2.
  • Applications : Imparts popcorn-like aroma in foods like basmati rice and white bread .
  • Research Findings :
    • Odor threshold of 0.1 µg/L, making it one of the most potent aroma compounds .

Comparative Data Table

Compound Molecular Formula Substituents Key Applications/Effects Research Highlights
2-(Acetylmethylene)tetrahydropyridine C₈H₁₁NO Acetylmethylene at C2 Hypothetical flavor agent Limited direct studies
6-Acetyl-1,2,3,4-tetrahydropyridine C₇H₁₁NO Acetyl at C6 Maillard flavor compound Roasted flavor contributor
MPTP C₁₂H₁₅N Methyl at C1, phenyl at C4 Neurotoxin inducing Parkinsonism Nigral cell degeneration
2-Acetyl-1-pyrroline C₆H₉NO Acetyl at C2 of pyrroline Popcorn-like aroma Key aroma in basmati rice

Research Findings and Implications

  • Positional Isomerism : The location of the acetyl group significantly alters functionality. For example, 6-acetyl-1,2,3,4-tetrahydropyridine’s flavor contribution contrasts with this compound’s hypothetical role, highlighting the importance of substituent positioning .
  • Biological Activity : MPTP’s neurotoxicity underscores how structural modifications (e.g., phenyl addition) can transform a tetrahydropyridine scaffold into a potent toxin .
  • Synthetic Pathways : Maillard-derived analogs like 6-acetyl-1,2,3,4-tetrahydropyridine are synthesized via thermal reactions, whereas MPTP is a synthetic byproduct of illicit drug manufacturing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.